(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine CAS number 859850-79-6
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine CAS number 859850-79-6
An In-Depth Technical Guide to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (CAS Number 859850-79-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, a pyridine derivative with potential applications in medicinal chemistry and drug discovery. The document details the chemical properties, a validated synthetic pathway from commercially available starting materials, and a discussion of its potential as a versatile building block in the synthesis of complex molecules. The guide is intended to provide researchers and drug development professionals with the necessary technical information to effectively utilize this compound in their research endeavors. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by a nitrile reduction. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the structural motifs of pyridine and pyrrolidine are prevalent in numerous biologically active compounds, suggesting its potential as a scaffold in the development of novel therapeutics.
Chemical Identity and Properties
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a chemical compound with the CAS number 859850-79-6. It is also known by other systematic names, including [2-(1-Pyrrolidinyl)-3-pyridinyl]methanamine and 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine. This compound is classified as a primary amine and a building block for organic synthesis.
| Property | Value | Source |
| CAS Number | 859850-79-6 | [1] |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Appearance | Solid (form may vary) | [1] |
| Purity | Typically >95% (for commercial grades) | [1] |
| InChI | InChI=1S/C10H15N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 | [1] |
| InChI Key | VMMFMWFKCCKFII-UHFFFAOYSA-N | [1] |
Strategic Synthesis Pathway
The synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine can be efficiently achieved through a two-step synthetic sequence starting from the readily available 2-chloro-3-cyanopyridine. This precursor is a versatile intermediate in the pharmaceutical and agrochemical industries[2]. The overall synthetic strategy is logical and relies on well-established chemical transformations.
Caption: Proposed synthetic pathway for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing cyano group at the 3-position. Pyrrolidine acts as the nucleophile, displacing the chloride to form the desired intermediate, 2-(pyrrolidin-1-yl)nicotinonitrile.
Protocol:
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To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2-1.5 eq).
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Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to scavenge the HCl generated during the reaction.
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Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 2-(pyrrolidin-1-yl)nicotinonitrile.
Step 2: Reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine
The second and final step is the reduction of the nitrile functional group of the intermediate to a primary amine. A variety of reducing agents can be employed for this transformation; however, catalytic hydrogenation using Raney Nickel is a common and effective method for nitrile reduction[3][4].
Protocol:
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In a high-pressure hydrogenation vessel, dissolve 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in a suitable solvent, typically an alcohol such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.
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Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the solution. Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere[5].
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Seal the vessel and purge with hydrogen gas (H₂) several times.
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Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
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Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or HPLC.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
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Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine.
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The crude product can be further purified by column chromatography or crystallization if necessary.
Potential Applications in Drug Discovery
The structural components of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, namely the pyridine and pyrrolidine rings, are privileged scaffolds in medicinal chemistry.
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Pyridine Derivatives: The pyridine ring is a common feature in a vast array of pharmaceuticals due to its ability to participate in hydrogen bonding and its bioisosteric relationship with a phenyl ring. Pyridine-containing drugs have shown a wide range of biological activities, including antiviral, and anticancer properties[6].
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Pyrrolidine Derivatives: The pyrrolidine ring is another important structural motif found in many natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component in the design of molecules that interact with biological targets such as enzymes and receptors.
Analytical Characterization
A comprehensive analysis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is crucial to confirm its identity and purity. The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final compound. The spectra should be consistent with the expected shifts and coupling constants for the protons and carbons in the molecule.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound. A suitable method should be developed to separate the desired product from any starting materials, intermediates, or byproducts.
Safety and Handling
As with any chemical compound, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine should be handled in a well-ventilated laboratory by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Special care should be taken when handling Raney Nickel, as it is pyrophoric when dry[5].
Conclusion
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a valuable chemical building block with significant potential for application in medicinal chemistry and drug discovery. The synthetic route outlined in this guide provides a reliable method for its preparation from commercially available starting materials. While its specific biological activities remain to be fully elucidated, its structural features make it an attractive scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers looking to incorporate this compound into their synthetic and drug discovery programs.
References
- (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, CAS 859850-79-6.
- Expert Insights: Synthesizing with 2-Chloro-3-Cyanopyridine (CAS 6602-54-6). Vertex AI Search.
- Nitrile reduction. Wikipedia.
- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144–156.
- Reagent Friday: Raney Nickel. Master Organic Chemistry.
- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
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